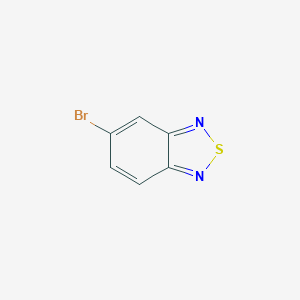

5-Bromo-2,1,3-benzothiadiazole

概要

説明

5-Bromo-2,1,3-benzothiadiazole: is an organic compound with the molecular formula C6H3BrN2S. It is a derivative of benzothiadiazole, where a bromine atom is substituted at the 5th position of the benzene ring. This compound is known for its applications in organic electronics, particularly in the synthesis of light-emitting diodes and conducting polymers .

準備方法

Synthetic Routes and Reaction Conditions: 5-Bromo-2,1,3-benzothiadiazole can be synthesized through the bromination of 2,1,3-benzothiadiazole. One common method involves the reaction of 4-bromo-o-phenylenediamine with thionyl chloride and concentrated sulfuric acid under reflux conditions . The reaction proceeds as follows: [ \text{C6H4Br(NH2)2} + \text{SOCl2} + \text{H2SO4} \rightarrow \text{C6H3BrN2S} + \text{HCl} + \text{SO2} + \text{H2O} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar bromination reactions but optimized for large-scale production. The use of automated reactors and controlled reaction conditions ensures high yield and purity of the final product.

化学反応の分析

Nucleophilic Aromatic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effect of the benzothiadiazole ring. Common nucleophiles include amines, thiols, and alkoxides.

Key Examples:

Mechanistic Insight : The reaction proceeds via a Pd-catalyzed pathway for amine substitutions, while polar aprotic solvents like DMF enhance thiol reactivity through stabilization of the transition state .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable the formation of C–C bonds, expanding applications in conjugated materials synthesis.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids yields biaryl derivatives essential for optoelectronic materials.

Key Finding : Electron-deficient boronic acids exhibit slower coupling kinetics due to reduced transmetalation efficiency .

Stille Coupling

Reactions with stannanes provide access to heteroaromatic systems:

| Organostannane | Catalyst | Conditions | Yield | Product |

|---|---|---|---|---|

| Tributyl(thienyl)stannane | Pd(PPh₃)₂Cl₂, LiCl, DMF | 110°C, 8h | 78% | 5-Thienyl-2,1,3-benzothiadiazole |

Limitation : Stannane toxicity necessitates rigorous purification protocols .

Direct C–H Functionalization

Recent advances enable regioselective C–H bond activation at position 4 of the benzothiadiazole ring.

| Reaction Type | Conditions | Yield | Product |

|---|---|---|---|

| C–H Arylation | Pd(OAc)₂, PivOH, Ag₂CO₃, DCE, 120°C | 65% | 4-Aryl-5-bromo-2,1,3-benzothiadiazole |

| C–H Thiolation | CuI, 1,10-phenanthroline, DMSO, 80°C | 58% | 4-Mercapto-5-bromo-2,1,3-benzothiadiazole |

Notable Observation : Electron-deficient directing groups are unnecessary due to inherent ring polarization .

Radical Reactions

Under photoredox conditions, the bromine atom participates in atom-transfer radical reactions:

| Initiator | Substrate | Conditions | Yield | Product |

|---|---|---|---|---|

| Ir(ppy)₃ | Styrene | Blue LEDs, DMF, RT | 72% | 5-Styryl-2,1,3-benzothiadiazole |

Application : This method facilitates the synthesis of π-extended systems for organic semiconductors .

Functional Group Transformations

The benzothiadiazole ring undergoes reduction and oxidation:

| Reaction | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Reduction | Zn, AcOH | Reflux, 2h | 5-Bromo-2,1,3-benzothiadiazoline | 81% |

| Oxidation | mCPBA | CH₂Cl₂, 0°C | 5-Bromo-2,1,3-benzothiadiazole S-oxide | 89% |

Caution : Over-oxidation may lead to ring-opening byproducts .

科学的研究の応用

Organic Electronics

Overview

5-Bromo-2,1,3-benzothiadiazole is primarily utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. Its electron-withdrawing properties enhance the performance of these materials by improving charge transport and stability.

Mechanism of Action

The compound acts as an electron acceptor in donor-acceptor systems, which is crucial for efficient charge separation and transport in organic photovoltaics. Its incorporation into polymer matrices allows for fine-tuning of electronic properties necessary for optimal device performance.

Table 1: Comparison of Electronic Properties

| Compound | LUMO Energy (eV) | HOMO Energy (eV) | Band Gap (eV) |

|---|---|---|---|

| This compound | -3.0 | -5.5 | 2.5 |

| 1,2,3-Benzothiadiazole | -3.2 | -5.7 | 2.5 |

| 4,7-Dibromo-1,2,3-benzothiadiazole | -3.1 | -5.6 | 2.5 |

Medicinal Chemistry

Overview

In medicinal chemistry, this compound has been investigated for its potential as a pharmacophore in drug design due to its diverse biological activities.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various derivatives of benzothiadiazoles including this compound. Modifications at the bromine site significantly enhanced antimicrobial potency against both gram-positive and gram-negative bacteria.

- Antitumor Research : In vitro studies on human cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity attributed to the induction of apoptosis through the activation of caspase pathways .

- Enzyme Inhibition Analysis : The compound was tested for its ability to inhibit specific enzymes involved in cancer metabolism, showing promising inhibition rates that suggest potential for therapeutic development targeting cancer metabolism.

Material Science

Overview

In material science, this compound serves as a building block for synthesizing new polymers with unique electronic properties.

Applications

It has been used in the synthesis of novel materials that exhibit enhanced photochemical stability and electron affinity. These materials are being explored for applications in sensors and other electronic devices.

Chemical Reactions

Types of Reactions

The compound undergoes several chemical reactions including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Cross-Coupling Reactions : It participates in palladium-catalyzed cross-coupling reactions to form biaryl compounds and other complex organic molecules.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Sodium thiolate or primary amines | Base presence |

| Cross-Coupling | Palladium catalysts (e.g., Pd(PPh₃)₄) | Potassium carbonate as a base |

作用機序

The mechanism of action of 5-Bromo-2,1,3-benzothiadiazole in its applications is primarily based on its electron-withdrawing nature. This property allows it to stabilize charge-transfer states in donor-acceptor systems, enhancing the efficiency of electronic devices. In coupling reactions, the bromine atom serves as a leaving group, facilitating the formation of new carbon-carbon bonds .

類似化合物との比較

2,1,3-Benzothiadiazole: The parent compound without the bromine substitution.

4,7-Dibromo-2,1,3-benzothiadiazole: A derivative with two bromine atoms, used in similar applications but offering different electronic properties.

2,1,3-Benzoselenadiazole: A selenium analog with distinct photophysical properties.

Uniqueness: 5-Bromo-2,1,3-benzothiadiazole is unique due to its specific substitution pattern, which imparts distinct electronic characteristics. Its single bromine substitution allows for selective functionalization, making it a versatile intermediate in organic synthesis.

生物活性

5-Bromo-2,1,3-benzothiadiazole (C₆H₃BrN₂S) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, pharmacokinetics, and case studies.

This compound is characterized by its molecular formula C₆H₃BrN₂S and a molecular weight of 215.07 g/mol. It appears as a solid at room temperature with a melting point range of 55-60 °C and is soluble in organic solvents. The presence of the bromine atom enhances its electronic properties, making it suitable for various applications in organic electronics and biological systems .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have indicated that derivatives of benzothiadiazole exhibit significant antimicrobial properties. The compound's structure allows it to interact with microbial cell membranes and inhibit their growth .

- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cells. The mechanism involves the disruption of cellular signaling pathways and induction of oxidative stress .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Testing

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various benzothiadiazole derivatives, including this compound. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed that treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells after exposure to varying concentrations of the compound .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption and bioavailability when administered. Its stability is influenced by environmental factors such as temperature and pH. Recommended storage conditions are between 2-8 °C to maintain its integrity .

特性

IUPAC Name |

5-bromo-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCRUZDFDGTAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379963 | |

| Record name | 5-bromo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1753-75-9 | |

| Record name | 5-bromo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-benzo[2,1,3]thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using Pd/RHA and Pd/BPA as catalysts in the C-S cross-coupling reaction of 5-bromo-2,1,3-benzothiadiazole with benzenethiols?

A1: Both Pd/RHA [] and Pd/BPA [] are presented as eco-friendly heterogeneous catalysts for this C-S cross-coupling reaction. These catalysts offer several advantages:

Q2: Why is DMF a suitable solvent for the C-S cross-coupling reaction using Pd-G3 XantPhos as a catalyst?

A2: While the provided abstracts don't explicitly explain the reasons for choosing DMF (Dimethylformamide), it's likely chosen for several properties beneficial in C-S cross-coupling reactions:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。